Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRCTISRZQYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920655 | |
| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112055-34-2 | |
| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Ullmann-Type Coupling
Copper-mediated coupling, as demonstrated in the synthesis of 1-methyl derivatives, offers another route. Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate reacts with iodomethane in the presence of sodium hydride (NaH) in DMF, yielding the N-methyl analogue in 73.8% yield. Applying this method to iodobenzene could theoretically produce the N-phenyl derivative, though aryl halides often require harsher conditions (e.g., higher temperatures or specialized ligands).
Buchwald-Hartwig Amination
Transition-metal-catalyzed C–N coupling using palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos could enable N-arylation. This method is advantageous for electron-deficient aryl halides but may face challenges with steric hindrance from the pyrazole’s 4-carboxylate group.
Purification and Characterization
Post-synthesis purification typically involves extraction, chromatography, or recrystallization. For Compound 7 , ethyl acetate extraction followed by brine washing and anhydrous magnesium sulfate drying yields a crude product, which is recrystallized from ethanol to achieve >90% purity.
Key Analytical Data
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Biological Activities:
Pyrazole derivatives, including Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been investigated for their potential therapeutic effects. Key activities include:
- Anticancer Properties: Studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells. For instance, this compound has demonstrated effectiveness in suppressing lung cancer cell proliferation through mechanisms such as cell cycle arrest and autophagy induction.
- Acrosin Inhibition: The compound has been evaluated for its ability to inhibit acrosin, an enzyme critical in reproductive biology, suggesting its potential use in contraceptive development.
- Antioxidant Activity: Research indicates that this compound exhibits antioxidant properties, which may be beneficial in treating oxidative stress-related conditions.
Agricultural Applications
Pesticide Development:
The unique trifluoromethyl group in this pyrazole derivative enhances its biological activity, making it a candidate for developing new agrochemicals. Pyrazole derivatives have been shown to possess fungicidal and herbicidal properties, potentially leading to the synthesis of effective pesticides.
Synthetic Chemistry
Intermediate in Organic Synthesis:
this compound serves as an important intermediate in organic synthesis. It can undergo various transformations, including:
- Direct Amidation: This reaction can yield carboxamides under microwave-assisted conditions, expanding the utility of pyrazole compounds in synthesizing diverse organic molecules.
- Cross-Coupling Reactions: The compound can participate in Sonogashira-type cross-coupling reactions to introduce different substituents on the pyrazole ring, allowing for tailored modifications to enhance desired properties.
Theoretical Studies
Computational Chemistry:
Density functional theory (DFT) calculations are employed to understand the electronic structure and intermolecular interactions of this compound. These studies provide insights into:
- HOMO-LUMO Energy Levels: Understanding the electronic distribution helps predict reactivity and stability.
- Molecular Electrostatic Potential (MEP): MEP analysis aids in identifying reactive sites on the molecule for further chemical modifications.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, acrosin inhibitors | Effective against lung cancer; potential contraceptive |
| Agricultural Science | Pesticide development | Exhibits fungicidal and herbicidal properties |
| Synthetic Chemistry | Organic synthesis intermediates | Useful in amidation and cross-coupling reactions |
| Theoretical Studies | Electronic structure analysis | Insights into reactivity through DFT calculations |
Wirkmechanismus
The mechanism of action of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Isomerism: Positional Effects of Trifluoromethyl Group
The position of the trifluoromethyl group significantly influences chemical and biological properties:
- Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 7, ) :
- Structure : Trifluoromethyl at position 3 instead of 5.
- Synthesis : Synthesized via Suzuki coupling with phenylboronic acid (91% yield) .
- Physical Properties : Melting point (m.p.) 89–90°C; $ ^1H $-NMR shows a downfield pyrazole proton at δ 9.33 ppm due to electron-withdrawing effects .
- Comparison : The 3-CF₃ isomer exhibits lower thermal stability (lower m.p.) and distinct electronic environments compared to the 5-CF₃ analog.
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring alter reactivity and applications:
- Ethyl 1-(4-Aminophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 17, ): Structure: 4-Aminophenyl substituent at position 1. Applications: Used in synthesizing 1,2,4-oxadiazole derivatives for kinase inhibition studies . Comparison: The electron-donating amino group increases solubility in polar solvents, contrasting with the unsubstituted phenyl group’s hydrophobicity.
Functionalization at Position 4
The ethyl carboxylate group can be modified to generate bioactive derivatives:
- GeGe3 (Ethyl 1-(2-Hydroxypentyl)-5-(3-(3-(Trifluoromethyl)Phenyl)Ureido)-1H-Pyrazole-4-Carboxylate) :
- Structure : Ureido and hydroxypentyl substituents.
- Bioactivity : Potent anti-angiogenic agent targeting VEGF pathways; inhibits endothelial cell migration at 20 μM .
- Comparison : The hydroxypentyl group enhances water solubility, while the ureido moiety enables protein-binding interactions absent in the parent compound.
Substituent Effects on Physical Properties
Biologische Aktivität
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as EVT-1172221, is a compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic implications.
- Molecular Formula : C13H11F3N2O2
- Molecular Weight : 284.23 g/mol
- CAS Number : 112055-34-2
The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety, which are crucial for its biological activity.
Synthesis Methods
This compound can be synthesized through various methods:
- Condensation Reaction : Involves the reaction of phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures.
- Microwave-Assisted Amidation : Utilizes microwave irradiation for the direct amidation of derivatives, resulting in improved yields and reduced reaction times .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| EVT-1172221 | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |
| Other derivatives | HepG2 (liver cancer) | Varies | Inhibition of cell proliferation |
The compound has shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1.0 µM . Additionally, it has been noted for its ability to inhibit microtubule assembly, which is critical for cancer cell division .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies employing DPPH and hydroxyl radical scavenging assays suggest that it possesses moderate antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various models. Pyrazole derivatives have been reported to inhibit COX enzymes, which are implicated in inflammatory processes:
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| EVT-1172221 | 60% at 50 µM | Not specified |
This inhibition suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its significant anticancer effects against multiple cell lines, including breast and liver cancers. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
Q & A
Q. What are the established synthetic routes for Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and trifluoromethyl-containing reagents. For example, analogous pyrazole derivatives are prepared using DMF-DMA as a cyclizing agent under reflux conditions. Key factors include:
- Temperature control (80–120°C) to avoid side reactions.
- Solvent selection (e.g., ethanol or THF) to optimize solubility of intermediates.
- Hydrolysis of ester intermediates (e.g., using NaOH) to yield carboxylic acid derivatives for further functionalization . Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Resolves the spatial arrangement of the pyrazole ring, trifluoromethyl group, and ester moiety. For example, bond angles between N1–C4–C5 in similar pyrazoles are ~120°, confirming sp² hybridization .
- NMR : ¹H NMR shows distinct peaks for the phenyl protons (δ 7.2–7.8 ppm) and the ethyl ester group (δ 1.3–4.4 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- FTIR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and C–F (trifluoromethyl) at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How do substituents on the phenyl or pyrazole rings affect bioactivity, and what computational methods predict these effects?
Substituents like electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility. For example:
- Trifluoromethyl at position 5 increases electronegativity, altering binding affinity to enzymes like COX-2 .
- 4-Fluorophenyl analogs show improved pharmacokinetics due to reduced CYP450 metabolism . Methodology :
- DFT calculations (B3LYP/6-31G*) model electronic effects of substituents on HOMO-LUMO gaps .
- Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases) by analyzing steric and electrostatic complementarity .
Q. How can discrepancies between experimental and theoretical spectral data be resolved?
For example, DFT-predicted ¹³C NMR shifts for the ester carbonyl may deviate by 2–5 ppm from experimental values due to solvent effects or crystal packing. Strategies include:
- Solvent correction models (e.g., PCM in Gaussian) to account for dielectric environments .
- Dynamic averaging via MD simulations to mimic solution-state conformational flexibility .
- Validation with solid-state NMR or temperature-dependent IR studies .
Q. What are the safety and handling protocols for this compound, and how do structural modifications mitigate hazards?
- Toxicity : Limited data, but pyrazole derivatives may exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Always use PPE (gloves, goggles) and work in a fume hood .
- Modifications : Replacing the ester group with amides (e.g., ethyl → methylamide) reduces volatility and inhalation risks .
- Waste disposal : Incinerate at >1000°C or use licensed chemical waste services to prevent environmental release .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) for scalable synthesis .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with in-house results to confirm structural assignments .
- Safety Compliance : Follow GHS guidelines for labeling and SDS documentation, especially for fluorine-containing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
